

Structure-activity relationship of 1-(3-Phenoxyphenyl)guanidine analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Phenoxyphenyl)guanidine

Cat. No.: B173586

[Get Quote](#)

A Comprehensive Comparison of **1-(3-Phenoxyphenyl)guanidine** Analogs as Acid-Sensing Ion Channel (ASIC) Inhibitors

Introduction

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are activated by a drop in extracellular pH.^{[1][2][3]} These channels are implicated in a variety of physiological and pathological processes, including pain perception, mechanosensation, and neurodegeneration following ischemic events.^{[1][2][3]} Consequently, the development of potent and selective ASIC inhibitors is a significant area of interest for therapeutic intervention. One promising class of inhibitors is based on the **1-(3-phenoxyphenyl)guanidine** scaffold. This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, summarizing their inhibitory activity against ASIC3 and ASIC1a, and providing the relevant experimental protocols. The information presented is primarily derived from studies on analogs of the known ASIC inhibitor, A-317567.^[4]

Structure-Activity Relationship (SAR) of 1-(3-Phenoxyphenyl)guanidine Analogs

The core structure of the analogs discussed features a central guanidine moiety linked to a phenyl group, which in turn is connected to another phenyl ring via a linker. The SAR studies reveal that modifications to the linker and the terminal phenyl ring significantly impact the inhibitory potency against ASIC3 and selectivity over ASIC1a.

Data Summary

The following table summarizes the in vitro inhibitory activity of key **1-(3-phenoxyphenyl)guanidine** analogs against human ASIC3 and ASIC1a channels.

Compound ID	Linker (X)	R1	R2	hASIC3 IC50 (μM)	hASIC1a IC50 (μM)
1	-O-	H	H	1.3	1.8
2	-CH=CH-	H	H	0.4	0.5
3	-C≡C-	H	H	0.2	0.45
4	-O-	4-F	H	1.5	2.5
5	-O-	H	4-Cl	0.9	1.2
6	-C≡C-	4-F	H	0.15	0.3
7	-C≡C-	H	4-Cl	0.1	0.2

Data compiled from studies on A-317567 analogs.[\[4\]](#)

Key Findings from SAR Studies:

- Effect of the Linker: The nature of the linker between the two phenyl rings plays a crucial role in determining the potency. Replacing the ether linkage (-O-) with a more rigid ethylene (-CH=CH-) or ethynylene (-C≡C-) linker generally leads to an increase in potency against both ASIC3 and ASIC1a. The ethynylene linker (in compound 3) provided the most potent analog in the unsubstituted series.[\[4\]](#)
- Effect of Phenyl Ring Substitution: Substitution on the terminal phenyl rings with electron-withdrawing groups, such as fluorine or chlorine, generally enhances the inhibitory activity. For instance, the introduction of a 4-chloro substituent on the terminal phenyl ring of the ethynylene-linked analog (compound 7) resulted in the most potent compound in this series against both ASIC3 and ASIC1a.[\[4\]](#)

Experimental Protocols

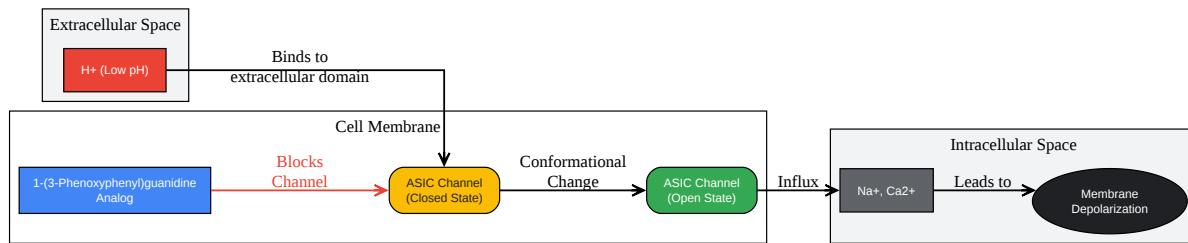
General Synthesis of 1-(3-Phenoxyphenyl)guanidine Analogs

The synthesis of the **1-(3-phenoxyphenyl)guanidine** analogs generally involves a key guanylation step. A common method is the reaction of a corresponding aniline precursor with a guanylating agent.

Example Synthesis of a 1-(3-(Phenylethynyl)phenyl)guanidine Analog:

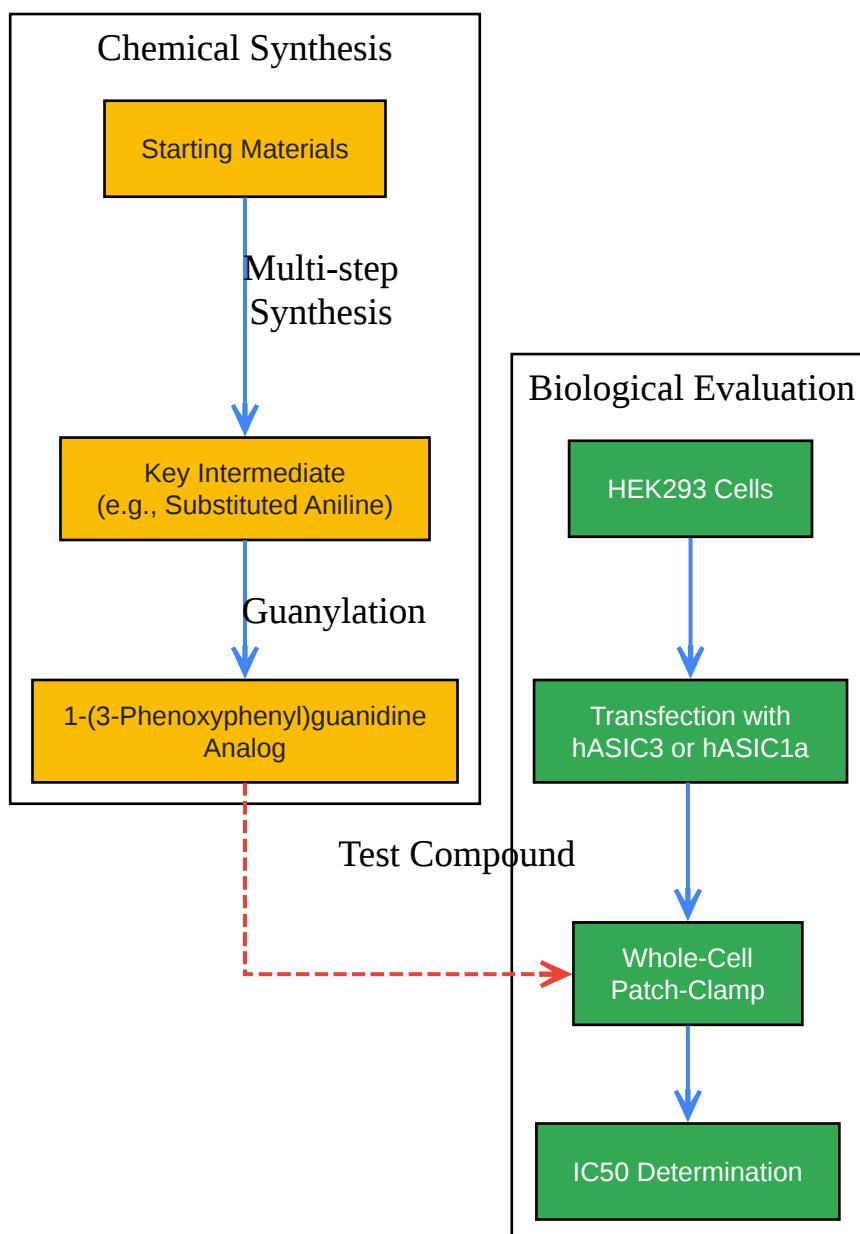
- Sonogashira Coupling: A substituted iodobenzene is coupled with a substituted phenylacetylene in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine to form the diphenylacetylene intermediate.
- Nitration: The diphenylacetylene intermediate is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, typically at the meta position of one of the phenyl rings.
- Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of ammonium chloride or by catalytic hydrogenation (e.g., H_2 , Pd/C).
- Guanylation: The resulting aniline derivative is reacted with a guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, in a solvent like $\text{N,N-dimethylformamide}$ (DMF) to yield the final guanidine product.

In Vitro Electrophysiology Assay for ASIC Activity


The inhibitory activity of the compounds on human ASIC3 and ASIC1a channels is typically evaluated using whole-cell patch-clamp electrophysiology in a heterologous expression system.

- Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured under standard conditions. The cells are then transiently transfected with plasmids encoding the human ASIC3 or ASIC1a subunits. A marker protein such as green fluorescent protein (GFP) is often co-transfected to identify successfully transfected cells.

- **Electrophysiological Recordings:** Whole-cell patch-clamp recordings are performed 24-48 hours after transfection.
 - External Solution (pH 7.4): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
 - Internal (Pipette) Solution: Contains (in mM): 120 KCl, 2 MgCl₂, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2.
 - Channel Activation: ASIC currents are elicited by rapidly changing the extracellular pH from a holding pH of 7.4 to an activating pH (e.g., pH 5.5 for ASIC3, pH 6.0 for ASIC1a) for a few seconds.
- **Compound Application and Data Analysis:**
 - The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution to the desired concentrations.
 - The cells are pre-incubated with the compound-containing solution for a set period before the application of the acidic stimulus.
 - The peak current amplitude in the presence of the compound is compared to the control current amplitude (without the compound).
 - Concentration-response curves are generated, and the IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response equation.


Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **1-(3-phenoxyphenyl)guanidine** analogs as ASIC inhibitors and the general experimental workflow for their evaluation.

[Click to download full resolution via product page](#)

Caption: Mechanism of ASIC inhibition by **1-(3-phenoxyphenyl)guanidine** analogs.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

The structure-activity relationship studies of **1-(3-phenoxyphenyl)guanidine** analogs reveal that both the linker connecting the phenyl rings and the substituents on these rings are key determinants of their inhibitory potency against acid-sensing ion channels. Rigidifying the linker and introducing electron-withdrawing groups on the terminal phenyl ring are effective strategies

for enhancing activity. The detailed experimental protocols provided herein offer a basis for the synthesis and in vitro characterization of novel analogs in this chemical series. The continued exploration of this scaffold holds promise for the development of potent and selective ASIC inhibitors for the treatment of pain and other neurological disorders associated with tissue acidosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structure and activity of the acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Acid-sensing (proton-gated) ion channels (ASICs) inhibitors and how do they work? [synapse.patsnap.com]
- 3. Acid-sensing ion channels: structure, function, pharmacology, and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure–Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor A-317567 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure-activity relationship of 1-(3-Phenoxyphenyl)guanidine analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173586#structure-activity-relationship-of-1-3-phenoxyphenyl-guanidine-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com